What are the basic chemical properties of Benzo[d]oxazole-4-carboxamide?
What are the basic chemical properties of Benzo[d]oxazole-4-carboxamide?
An In-depth Technical Guide to the Core Chemical Properties of Benzo[d]oxazole-4-carboxamide
This guide provides a detailed exploration of the fundamental chemical properties of Benzo[d]oxazole-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from analogous structures to present a comprehensive profile of this heterocyclic compound. We will delve into its molecular structure, predicted physicochemical and spectroscopic properties, plausible synthetic routes, and potential for biological activity, grounding our discussion in established chemical principles and relevant literature.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, a fusion of benzene and a 1,3-oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its planar, aromatic structure allows it to function as an isostere of natural nucleic bases like adenine and guanine, facilitating interactions with various biological targets.[2] Consequently, benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2] This guide focuses specifically on Benzo[d]oxazole-4-carboxamide, a derivative where a carboxamide functional group is appended to the 4-position of the benzene ring. While specific data on this exact molecule is limited, by analyzing its constituent parts—the benzoxazole core and the 4-carboxamide group—we can construct a robust and scientifically sound profile of its expected chemical behavior.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and fundamental properties.
Chemical Structure:
A 2D representation of Benzo[d]oxazole-4-carboxamide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for Benzo[d]oxazole-4-carboxamide, based on its structure and data from the parent benzoxazole molecule.[3]
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₈H₆N₂O₂ | Structural Analysis |
| Molecular Weight | 162.15 g/mol | Calculation from Formula |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the aromatic and polar functional groups |
| Melting Point | > 200 °C (decomposes) | Expected high melting point due to hydrogen bonding and planar structure |
| Boiling Point | Not applicable (likely decomposes) | --- |
| pKa (acidic) | ~16-18 (amide N-H) | General pKa for amides |
| pKa (basic) | ~1-2 (oxazole N) | General pKa for benzoxazoles |
Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is critical for the structural elucidation and purity assessment of a synthesized compound. The expected spectroscopic data for Benzo[d]oxazole-4-carboxamide are inferred from literature on analogous structures.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by signals from the aromatic system and the carboxamide group.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |
| 3400 - 3100 | N-H stretch | Strong, broad peaks | Asymmetric and symmetric stretching of the primary amide |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak | C-H bonds on the benzene ring |
| ~1680 | C=O stretch (Amide I) | Strong, sharp | Carbonyl of the carboxamide group |
| ~1620 | N-H bend (Amide II) | Medium to strong | Bending vibration of the N-H bond in the amide |
| 1600 - 1450 | C=C and C=N stretch | Multiple medium to strong peaks | Aromatic ring and oxazole ring stretching |
| 1300 - 1000 | C-O and C-N stretch | Medium to strong | Stretching of the ether linkage in the oxazole and the C-N of the amide |
Rationale: The presence of a primary amide is confirmed by the two N-H stretching bands and the distinct Amide I and Amide II bands.[4] The aromatic character is indicated by the C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz):
The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring and the single proton on the oxazole ring, as well as signals for the amide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.2 | Singlet | 1H | H2 (oxazole proton) | The proton at the 2-position of the benzoxazole ring is typically deshielded. |
| ~8.2 - 8.4 | Doublet | 1H | H5 or H7 | Aromatic protons ortho to the electron-withdrawing carboxamide group will be shifted downfield. |
| ~7.8 - 8.0 | Doublet | 1H | H7 or H5 | Aromatic proton. |
| ~7.5 - 7.7 | Triplet | 1H | H6 | Aromatic proton. |
| ~7.5 and ~8.0 | Broad Singlets | 2H | -CONH₂ | Amide protons, which are exchangeable with D₂O. |
¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz):
The carbon NMR will show eight distinct signals for the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (carboxamide) | Carbonyl carbons are significantly deshielded. |
| ~155 | C2 (oxazole) | The carbon between the N and O atoms in the oxazole ring. |
| ~150 | C7a | Bridgehead carbon attached to oxygen. |
| ~142 | C3a | Bridgehead carbon attached to nitrogen. |
| ~130 | C4 | Carbon bearing the carboxamide group. |
| ~128 | C6 | Aromatic CH. |
| ~125 | C5 | Aromatic CH. |
| ~115 | C7 | Aromatic CH. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient route to synthesize Benzo[d]oxazole-4-carboxamide involves the cyclization of a suitably substituted aminophenol.[1] The most common method for forming the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6]
Proposed synthetic workflow for Benzo[d]oxazole-4-carboxamide.
Experimental Protocol: Synthesis of Benzo[d]oxazole-4-carboxamide
This protocol is a representative procedure adapted from general methods for benzoxazole synthesis.[1]
Step 1: Amidation of 2-Amino-3-hydroxybenzoic acid
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To a solution of 2-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a source of ammonia, such as ammonium chloride (1.5 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-3-hydroxybenzamide.
Step 2: Cyclization to form the Benzoxazole Ring
-
Dissolve the crude 2-amino-3-hydroxybenzamide from the previous step in triethyl orthoformate.
-
Heat the mixture to reflux (approximately 140-150 °C) for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent like hexane or diethyl ether to remove excess orthoformate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Benzo[d]oxazole-4-carboxamide.
Chemical Reactivity
-
The Benzoxazole Ring: The benzoxazole ring is aromatic and relatively stable. The nitrogen atom is weakly basic. The ring system can undergo electrophilic substitution on the benzene ring, with the position of substitution directed by the existing carboxamide group and the heteroatoms.
-
The Carboxamide Group: The amide functionality is relatively unreactive. It can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. The N-H protons are weakly acidic.
Biological and Pharmacological Potential
While Benzo[d]oxazole-4-carboxamide itself has not been extensively studied, its structural motifs are present in many biologically active molecules.
Potential biological roles of the benzoxazole carboxamide scaffold.
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Antimicrobial Activity: Many benzoxazole derivatives exhibit potent activity against a range of bacteria and fungi.[4]
-
Anticancer Activity: Due to their structural similarity to purine bases, benzoxazoles can interfere with nucleic acid and protein synthesis in cancer cells.[4] Derivatives of the analogous 1H-benzo[d]imidazole-4-carboxamide have been developed as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, highlighting a potential therapeutic avenue for this scaffold.
-
Enzyme Inhibition: Substituted benzoxazole carboxamides have been identified as inhibitors of various enzymes. For instance, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives are known inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence.
Conclusion
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9228, Benzoxazole. Retrieved from [Link]3]
-
Talele, T. T. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]4]
-
Singh, R., & Kumar, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25413. [Link]1]
-
Li, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(22), 7598. [Link]5]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.[2]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
